Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
GGVQPJDPCKBHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Multigram Synthesis via 2,4-Methanoproline Derivatives (Chernykh et al., 2024)
This approach focuses on preparing 2-azabicyclo[2.1.1]hexane-1-carboxylates (also called 2,4-methanoproline derivatives), which are closely related to the target compound.
- Starting Material: Imines and methylenecyclobutane derivatives are used as precursors.
- Cyclization: Iodine (I2)-promoted cyclization of methylenecyclobutane leads to tricyclic carbamates.
- Hydrolysis and Oxidation: Hydrolytic cleavage of carbamate followed by oxidation converts intermediates into amino acid derivatives.
- Protection and Esterification: N-Boc protection and SOCl2-mediated esterification yield the methyl ester hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | I2, solvent CH2Cl2, 0 °C | 95 | High selectivity for bicyclic system |
| Boc Protection | Boc2O, NaHSO4 acidification | 32 (over 4 steps) | Scalable to 0.7 kg scale |
| Esterification + Carbamate Cleavage | SOCl2, reflux in MeOH | 77 (amino acid), 70 (ester) | Produces methyl ester hydrochloride salt |
Scale: Multigram to kilogram scale synthesis demonstrated.
- High stereoselectivity.
- Scalable and reproducible.
- Provides access to various substituted derivatives for further functionalization.
Intramolecular Displacement Using tert-Butylsulfinamide (Siu et al., 2016)
A batchwise, multigram preparation of the bicyclic amine hydrochloride salt was developed using:
- Key Step: Intramolecular nucleophilic displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic [2.1.1] ring system.
- Outcome: Delivery of up to 195 grams of 2-azabicyclo[2.1.1]hexane hydrochloride.
- The reaction is performed under controlled conditions to ensure ring closure.
- The hydrochloride salt is isolated directly, enhancing purity and stability.
- This method provides a robust route to the bicyclic amine core, which can be further functionalized to the methyl ester.
Photochemical and Electrophilic Addition Route (Laboratoire de Synthèse Organique, 2001)
An alternative synthesis involves:
- Starting Material: cis-cyclobut-3-ene-1,2-dicarboxylic anhydride prepared photochemically.
- Key Step: Stereoselective electrophilic addition of phenylselenyl bromide to cyclobutene dicarbamate.
- Subsequent Steps: Functional group manipulations to introduce nitrogen and carboxylate functionalities, leading to the azabicyclohexane skeleton.
- High stereochemical control.
- Efficient ring construction.
- Useful for introducing substituents at defined positions.
Summary Table of Preparation Methods
Analytical Characterization During Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm ring formation and substitution pattern.
- Mass Spectrometry: Confirms molecular weight and purity.
- IR Spectroscopy: Confirms functional groups such as ester and amine hydrochloride salt.
- Chromatography: Used for purification and yield determination.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of the carboxylic acid |
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the ester bond via nucleophilic acyl substitution.
Nucleophilic Substitution at the Amine
The secondary amine in the bicyclic framework participates in alkylation or acylation reactions, enabling diversification of the nitrogen center.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | N-Alkylated bicyclohexane derivatives | |
| Acylation | Acetyl chloride, pyridine | N-Acylated bicyclohexane derivatives |
Key Observations :
-
Steric hindrance from the bicyclic structure slows reaction rates compared to linear amines.
-
Sodium hydride is often employed as a base to deprotonate the amine for alkylation .
Thermal Decarboxylation
Under high temperatures, the carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation, losing CO₂ to form a simpler bicyclic amine structure.
| Reaction Type | Conditions | Major Products | References |
|---|---|---|---|
| Decarboxylation | 200–250°C, inert atmosphere | 2-Azabicyclo[2.1.1]hexane |
Applications :
-
This reaction simplifies the scaffold for further functionalization or biological evaluation.
Reductive Modifications
While direct reduction of the ester group is less common, intermediates derived from hydrolysis can be reduced to alcohols or amines.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF | 2-Azabicyclo[2.1.1]hexane-4-methanol |
Limitations :
Ring-Opening Reactions
Under strongly acidic or oxidative conditions, the bicyclic framework can undergo ring-opening, though this is typically avoided due to loss of structural integrity.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Acidic Ring Opening | Concentrated H₂SO₄ | Linear amine-carboxylic acid derivatives |
Scientific Research Applications
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride and its analogs:
Key Observations:
Substituent Position : The position of the ester group (e.g., 4 vs. 5) influences steric and electronic properties. For instance, the 5-carboxylate analog (CAS 1824260-58-3) may exhibit distinct conformational flexibility compared to the 4-carboxylate variant .
Bicyclic Framework : The azabicyclo[2.2.1]heptane analog (CAS 2624129-19-5) introduces a larger ring system, which could reduce ring strain and modify receptor interactions .
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS Number: 1392803-66-5) is a bicyclic compound with significant potential in pharmacological applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 177.63 g/mol . The compound features a bicyclic framework characterized by two fused cyclopropane rings, which contributes to its unique chemical properties and biological activities.
Research indicates that this compound exhibits various biological activities attributed to its structural characteristics:
- Neurological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.
- Pain Management : Its structural similarity to known analgesics indicates potential efficacy in pain relief, warranting further investigation into its analgesic mechanisms.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability. Interaction studies have focused on:
- Receptor Binding : Investigations into how this compound binds to specific receptors involved in pain and neurological signaling pathways are ongoing.
- Enzyme Inhibition : Studies are examining whether it acts as an inhibitor for enzymes implicated in pain pathways, which could enhance its effectiveness as an analgesic agent.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into how variations in substituents affect biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | C8H13ClNO2 | Contains a methyl group at position four |
| Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | C9H15ClNO2 | Features a propyl group, affecting sterics |
| Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate | C8H13NO2 | Lacks ethyl substitution at position four |
This table illustrates how variations in substituents can influence the pharmacological profiles and potential applications of these compounds.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
-
Study on Analgesic Properties : A recent study demonstrated that this compound exhibited significant analgesic effects in animal models, suggesting its potential for development as a new pain management therapy.
"The compound's ability to modulate pain pathways indicates promising therapeutic avenues for chronic pain conditions."
- Neuroprotective Effects : Research indicates that methyl 2-azabicyclo[2.1.1]hexane derivatives may have neuroprotective effects against neurodegenerative diseases, potentially due to their influence on neurotransmitter levels.
- Synthesis and Modification : Various synthetic routes have been explored to enhance the bioavailability and efficacy of this compound, allowing for further functionalization and optimization for specific therapeutic targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride?
- Methodological Answer : Key synthetic routes involve esterification and ring-opening reactions . For example, thionyl chloride (SOCl₂) in ethanol at 0–10°C facilitates ester formation and generates intermediates like ethyl 4-aminocyclopentene carboxylate hydrochloride . Alternative strategies include using Deoxo-Fluor® for fluorinated analogues, highlighting the adaptability of bicyclic systems to functionalization . Carbamate-protected intermediates (e.g., tert-butyl derivatives) are also critical for amine protection during synthesis .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) resolve bridgehead protons and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) under reverse-phase conditions.
- X-ray Crystallography : Resolves absolute configuration for enantiopure batches .
Q. What are the key intermediates in synthesizing this bicyclic compound?
- Methodological Answer : Critical intermediates include:
- 2-Azabicyclo[2.2.1]hept-5-en-3-one : Undergoes thionyl chloride-mediated esterification to form carboxylate salts .
- Carbamate-protected amines : tert-butyl groups stabilize reactive amines during multi-step synthesis .
- Ring-opened hydrochlorides : Generated via acid-catalyzed hydrolysis or reduction .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or temperature-controlled reactions . For example, maintaining 0–10°C during thionyl chloride addition minimizes racemization . Asymmetric strategies like nitroso-ene cyclization (used for similar bicyclic cores) achieve stereochemical control via transition-state optimization .
Q. What mechanistic considerations apply to ring-opening and esterification steps?
- Methodological Answer :
- Esterification : Thionyl chloride converts carboxylic acids to reactive acyl chlorides, which react with alcohols (e.g., methanol) to form esters. Excess SOCl₂ must be removed to avoid side reactions .
- Ring-opening : Acidic conditions protonate the bicyclic amine, enabling nucleophilic attack at strained bridgehead carbons. Solvent polarity influences reaction rates and regioselectivity .
Q. How do reaction conditions influence yield and selectivity?
- Methodological Answer :
- Temperature : Lower temperatures (0–10°C) suppress byproduct formation during esterification .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity, while ethanol stabilizes intermediates via hydrogen bonding .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) accelerate cyclization but may require rigorous drying to prevent hydrolysis .
Q. What strategies resolve discrepancies between computational predictions and experimental data?
- Methodological Answer :
- Re-evaluate solvent effects : Computational models often assume gas-phase conditions; solvation free energy corrections improve agreement .
- Transition-state analysis : Density Functional Theory (DFT) identifies overlooked intermediates (e.g., acylnitroso species) that explain unexpected stereochemical outcomes .
- Experimental validation : Use deuterated analogs or isotopic labeling to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
